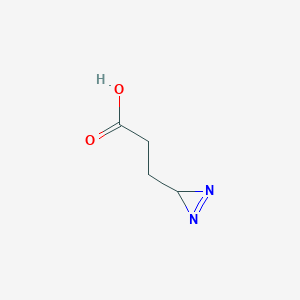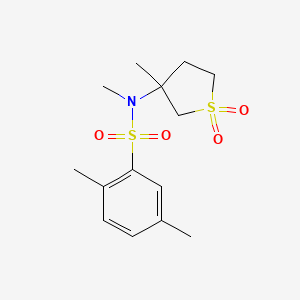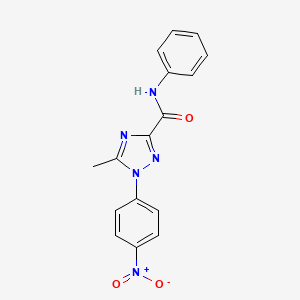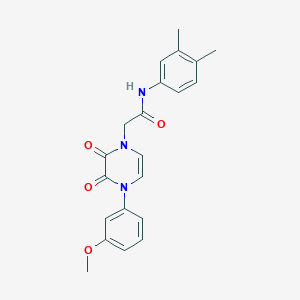
2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide is a chemical compound with potential biological applications. It is a member of the benzoxazole family and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes, including proteases and phosphatases. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide in lab experiments is its potential as a broad-spectrum antimicrobial and antifungal agent. It has also shown promising results in inhibiting the growth of cancer cells in vitro. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of microbial infections and cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its effectiveness and safety. Finally, research could also focus on developing new derivatives of the compound with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide involves the reaction of 2-hydroxybenzaldehyde with 2-mercaptobenzoxazole in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to give the final compound.
Applications De Recherche Scientifique
2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide has been found to exhibit potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has shown promising results in inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(2-formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-8-10-3-1-2-4-13(10)21-9-15(20)17-11-5-6-12-14(7-11)22-16(23)18-12/h1-8H,9H2,(H,17,20)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSZJAJAPBRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC3=C(C=C2)NC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formylphenoxy)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)




![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)
![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)